molecular formula C18H27ClN2O B247444 4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine

4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine

Cat. No. B247444
M. Wt: 322.9 g/mol
InChI Key: AZDORFUDLGFHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine, commonly known as CDM, is a synthetic compound that belongs to the class of morpholine derivatives. This chemical compound has been widely studied for its potential therapeutic benefits in various scientific fields.

Mechanism Of Action

The exact mechanism of action of CDM is not fully understood. However, it is believed that CDM exerts its therapeutic effects by modulating the activity of certain receptors in the brain and peripheral tissues. CDM has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, neuroprotection, and inflammation. CDM has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CDM has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that CDM can protect cells from oxidative stress and excitotoxicity by modulating calcium signaling and reducing the production of reactive oxygen species. In vivo studies have shown that CDM can reduce pain and inflammation by modulating the activity of certain receptors in the brain and peripheral tissues.

Advantages And Limitations For Lab Experiments

CDM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic benefits, making it a useful tool for investigating various biological processes. However, CDM also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results. Additionally, the effects of CDM may vary depending on the dose, route of administration, and experimental conditions.

Future Directions

There are several future directions for research on CDM. One potential area of research is the development of CDM derivatives with improved pharmacological properties. Another potential area of research is the investigation of the role of CDM in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the effects of CDM on other cellular processes, such as autophagy and apoptosis, could be investigated. Finally, the potential use of CDM as a therapeutic agent for other conditions, such as cancer and cardiovascular disease, could be explored.
Conclusion:
In conclusion, CDM is a synthetic compound that has been extensively studied for its potential therapeutic benefits in various scientific fields. The synthesis method of CDM involves a multistep process starting with the reaction of 2,6-dimethylmorpholine with 2-chlorobenzyl chloride. CDM exerts its therapeutic effects by modulating the activity of certain receptors in the brain and peripheral tissues. CDM has various biochemical and physiological effects, including neuroprotection, analgesia, and anti-inflammation. CDM has several advantages for lab experiments but also has some limitations. There are several future directions for research on CDM, including the development of CDM derivatives with improved pharmacological properties and the investigation of the role of CDM in neurodegenerative diseases.

Synthesis Methods

CDM can be synthesized using a multistep process starting with the reaction of 2,6-dimethylmorpholine with 2-chlorobenzyl chloride in the presence of a base. The resulting intermediate is then treated with piperidine to obtain the final product. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

CDM has been extensively studied for its potential therapeutic benefits in various scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, CDM has been shown to have a neuroprotective effect against oxidative stress and excitotoxicity. In pharmacology, CDM has been investigated for its potential use as an analgesic and anti-inflammatory agent. In toxicology, CDM has been studied for its potential use as a detoxifying agent against organophosphate poisoning.

properties

Product Name

4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine

Molecular Formula

C18H27ClN2O

Molecular Weight

322.9 g/mol

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine

InChI

InChI=1S/C18H27ClN2O/c1-14-11-21(12-15(2)22-14)17-7-9-20(10-8-17)13-16-5-3-4-6-18(16)19/h3-6,14-15,17H,7-13H2,1-2H3

InChI Key

AZDORFUDLGFHJW-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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